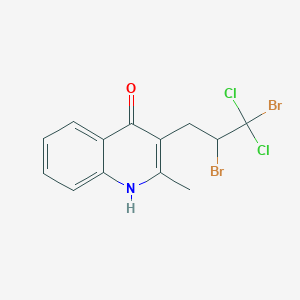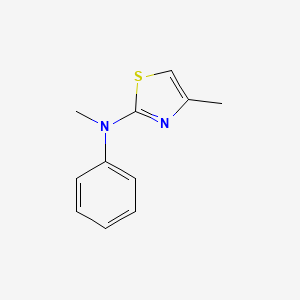![molecular formula C17H30O2 B14403927 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one CAS No. 88292-22-2](/img/structure/B14403927.png)
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[36]decan-5-one is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Métodos De Preparación
The synthesis of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of dimethyldichlorosilane with water, which produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including the target compound, can be separated by distillation . Industrial production often involves similar processes, with the addition of strong bases like potassium hydroxide to equilibrate the polymer/ring mixture, allowing for the complete conversion to the desired cyclic siloxanes .
Análisis De Reacciones Químicas
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, in the presence of a strong base such as potassium hydroxide, the compound can undergo polymerization or ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical devices. Industrially, it is used in the production of silicone oils, adhesives, and coatings .
Mecanismo De Acción
The mechanism of action of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can alter their chemical and physical properties. This interaction is facilitated by the unique spiro structure of the compound, which provides a stable framework for binding with other molecules .
Comparación Con Compuestos Similares
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one can be compared with other similar compounds, such as octamethylcyclotetrasiloxane and tetramethylsilane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, octamethylcyclotetrasiloxane is widely used in cosmetics and personal care products, while tetramethylsilane is commonly used as a reference standard in nuclear magnetic resonance spectroscopy .
Propiedades
Número CAS |
88292-22-2 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,9,9-octamethyl-1-oxaspiro[3.6]decan-10-one |
InChI |
InChI=1S/C17H30O2/c1-13(2)10-9-11-14(3,4)17(12(13)18)15(5,6)16(7,8)19-17/h9-11H2,1-8H3 |
Clave InChI |
LSRLLMQUXINILI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C2(C1=O)C(C(O2)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


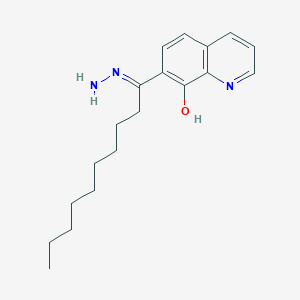
![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
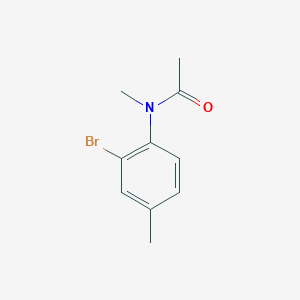
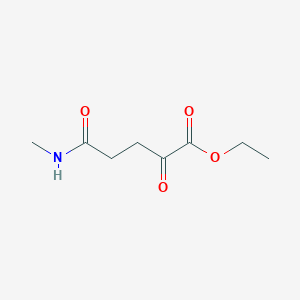
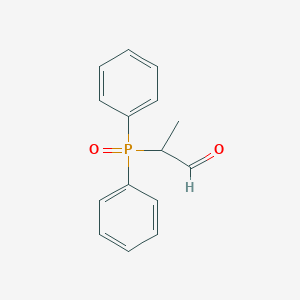
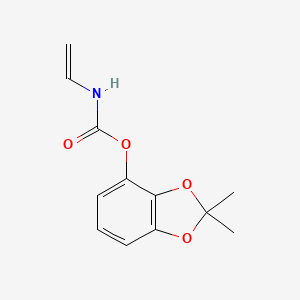
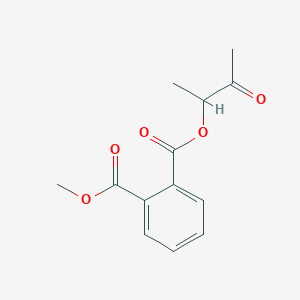
![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
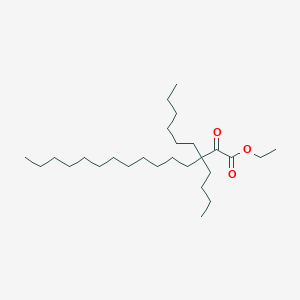
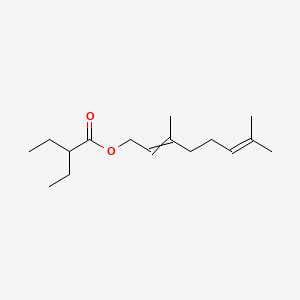
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
